molecular formula C10H15N3O2 B1453694 (3,5-Dimethylisoxazol-4-yl)(piperazin-1-yl)methanone CAS No. 870007-71-9

(3,5-Dimethylisoxazol-4-yl)(piperazin-1-yl)methanone

Cat. No.: B1453694
CAS No.: 870007-71-9
M. Wt: 209.24 g/mol
InChI Key: XZSVTZRMQLMSRG-UHFFFAOYSA-N
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Description

(3,5-Dimethylisoxazol-4-yl)(piperazin-1-yl)methanone is a compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions

Biochemical Analysis

Biochemical Properties

(3,5-Dimethylisoxazol-4-yl)(piperazin-1-yl)methanone plays a significant role in various biochemical reactions. It has been identified as a potent inhibitor of the bromodomain and extraterminal domain (BET) family of proteins . These proteins are involved in regulating gene expression by interacting with acetylated histones. The compound’s interaction with BET proteins, particularly BRD4, inhibits their function, leading to changes in gene expression. This interaction is crucial for its potential therapeutic applications in treating hematologic cancers .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to inhibit the proliferation of cancer cells, such as U266 cells, by arresting them in the G0/G1 phase of the cell cycle and inducing apoptosis . This compound also affects cell signaling pathways, particularly those involved in cell cycle regulation and apoptosis. Additionally, it influences gene expression by inhibiting the activity of BET proteins, leading to changes in the transcription of genes involved in cell proliferation and survival .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with BET proteins. By binding to the bromodomains of these proteins, it prevents their interaction with acetylated histones, thereby inhibiting their role in gene transcription regulation . This inhibition leads to a decrease in the expression of genes that promote cell proliferation and survival, ultimately resulting in the induction of apoptosis in cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it maintains its inhibitory activity on BET proteins over extended periods, leading to sustained changes in gene expression and cellular behavior

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits BET proteins and induces apoptosis in cancer cells without causing significant toxicity . At higher doses, it may exhibit toxic effects, including adverse impacts on normal cell function and overall health . Determining the optimal dosage is crucial for maximizing therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450 isoforms, which play a role in its metabolism and degradation . The compound’s metabolism can lead to the formation of metabolites that may have different biological activities and effects on cellular function. Understanding these metabolic pathways is essential for predicting the compound’s behavior in vivo and optimizing its therapeutic use.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence its localization and accumulation in different cellular compartments. The compound’s ability to reach its target sites, such as the nucleus where BET proteins are located, is critical for its effectiveness in inhibiting gene transcription .

Subcellular Localization

The subcellular localization of this compound is primarily within the nucleus, where it interacts with BET proteins . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific nuclear compartments. The compound’s activity and function are closely linked to its ability to localize within the nucleus and inhibit BET protein-mediated gene transcription .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Dimethylisoxazol-4-yl)(piperazin-1-yl)methanone typically involves the condensation of 3,5-dimethylisoxazole with piperazine under specific reaction conditions. One common method involves the use of base-catalyzed condensation reactions of nitroacetic esters with dipolarophiles in the presence of water . Another method includes the one-pot gold-catalyzed tandem cyclization−fluorination of (Z)-2-alkynone O-methyl oxime under mild conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

(3,5-Dimethylisoxazol-4-yl)(piperazin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.

    Substitution: Halogens (e.g., Cl₂, Br₂) in the presence of a catalyst or nucleophiles (e.g., NaOH, NH₃) in aqueous or alcoholic medium.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield halogenated derivatives.

Scientific Research Applications

(3,5-Dimethylisoxazol-4-yl)(piperazin-1-yl)methanone has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3,5-Dimethylisoxazol-4-yl)(piperazin-1-yl)methanone is unique due to its dual functional groups, which confer a combination of properties from both isoxazole and piperazine

Properties

IUPAC Name

(3,5-dimethyl-1,2-oxazol-4-yl)-piperazin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2/c1-7-9(8(2)15-12-7)10(14)13-5-3-11-4-6-13/h11H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZSVTZRMQLMSRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 1-tert-butyloxycarbonyl-piperazine (4.581 mmol, 0.9 eq) and diisopropylethylamine (5.09 mmol, 1.0 eq) in methylene chloride (5 mL) was added to a 40 mL vial. 3,5-Dimethyl-isoxazole-4-carbonyl chloride (5.09 mmol, 1.0 eq) was added to the vial and the reaction was shaken overnight at room temperature. When the reaction was complete, it was diluted with methylene chloride (5 mL) and washed with 4 mL of 1N hydrochloric acid followed by 4 mL of 10% potassium carbonate. The organic layer was concentrated in vacuo. The crude residue was dissolved in 5 mL of dioxane and 5 mL of 4M hydrochloric acid in dioxane. The reaction mixture was shaken overnight at room temperature then centrifuged. The supernatant was removed and the remaining solid was shaken with hexane then centrifuged. The supernatant was removed, and the solids were collected and dried in vacuo to give (3,5-dimethyl-isoxazol-4-yl)-piperazin-1-yl-methanone. LR-MS: 210.2 [(M+H)+].
Quantity
4.581 mmol
Type
reactant
Reaction Step One
Quantity
5.09 mmol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
5.09 mmol
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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